molecular formula C14H30O4Si2 B13800961 Pentanedioic acid, 2,2,3-trimethyl-, bis(trimethylsilyl) ester

Pentanedioic acid, 2,2,3-trimethyl-, bis(trimethylsilyl) ester

Cat. No.: B13800961
M. Wt: 318.56 g/mol
InChI Key: FCGMILWDOUYMRY-UHFFFAOYSA-N
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Description

2,2,3-Trimethylpentanedioic acid bis(trimethylsilyl)ester is a chemical compound with the molecular formula C14H30O4Si2. It is an ester derivative of pentanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by trimethylsilyl groups. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trimethylpentanedioic acid bis(trimethylsilyl)ester typically involves the esterification of 2,2,3-trimethylpentanedioic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

2,2,3-Trimethylpentanedioic acid+2(Trimethylsilyl chloride)2,2,3-Trimethylpentanedioic acid bis(trimethylsilyl)ester+2(Hydrochloric acid)\text{2,2,3-Trimethylpentanedioic acid} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{2,2,3-Trimethylpentanedioic acid bis(trimethylsilyl)ester} + 2 \text{(Hydrochloric acid)} 2,2,3-Trimethylpentanedioic acid+2(Trimethylsilyl chloride)→2,2,3-Trimethylpentanedioic acid bis(trimethylsilyl)ester+2(Hydrochloric acid)

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar esterification reactions but with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethylpentanedioic acid bis(trimethylsilyl)ester can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acid and trimethylsilanol in the presence of water and an acid or base catalyst.

    Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as alcohols, amines, or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 2,2,3-Trimethylpentanedioic acid and trimethylsilanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

2,2,3-Trimethylpentanedioic acid bis(trimethylsilyl)ester has several applications in scientific research:

    Organic Synthesis: Used as a protecting group for carboxylic acids in multi-step organic synthesis.

    Analytical Chemistry: Employed in gas chromatography and mass spectrometry for the derivatization of carboxylic acids to improve volatility and detectability.

    Material Science: Utilized in the preparation of silicon-based materials and coatings.

    Biological Studies: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethylpentanedioic acid bis(trimethylsilyl)ester primarily involves its ability to act as a protecting group for carboxylic acids. The trimethylsilyl groups protect the carboxyl groups from unwanted reactions during synthetic procedures. Upon completion of the desired reactions, the protecting groups can be removed under mild conditions, regenerating the free carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

  • Pentanedioic acid, 2-(methoxyimino)-, bis(trimethylsilyl) ester
  • 2-Pentenedioic acid, 3-methyl-, bis(trimethylsilyl) ester

Comparison

Compared to other similar compounds, 2,2,3-Trimethylpentanedioic acid bis(trimethylsilyl)ester is unique due to its specific substitution pattern on the pentanedioic acid backbone. This unique structure imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, making it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H30O4Si2

Molecular Weight

318.56 g/mol

IUPAC Name

bis(trimethylsilyl) 2,2,3-trimethylpentanedioate

InChI

InChI=1S/C14H30O4Si2/c1-11(10-12(15)17-19(4,5)6)14(2,3)13(16)18-20(7,8)9/h11H,10H2,1-9H3

InChI Key

FCGMILWDOUYMRY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O[Si](C)(C)C)C(C)(C)C(=O)O[Si](C)(C)C

Origin of Product

United States

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